tert-Butyl 4-(piperazin-1-yl)benzoate

Lipophilicity Membrane permeability PROTAC linker design

Researchers designing PROTACs often struggle with balancing free piperazine conjugation and carboxyl protection. tert-Butyl 4-(piperazin-1-yl)benzoate solves this with acid-labile tert-butyl ester, orthogonal to base-labile methyl/ethyl esters. pKa 8.81 ensures protonation for aqueous solubility; LogP 2.45 fine-tunes lipophilicity. ≥98% purity, global shipping.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 187669-28-9
Cat. No. B065101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(piperazin-1-yl)benzoate
CAS187669-28-9
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
InChIKeyKROXQOZMVCDQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(piperazin-1-yl)benzoate Overview


tert-Butyl 4-(piperazin-1-yl)benzoate (CAS 187669-28-9) is a para-substituted piperazinyl benzoate ester with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . The compound features a tert-butyl ester protecting group and a free secondary amine on the piperazine ring (predicted pKa = 8.81) . Its physicochemical profile includes a calculated LogP of 2.45 and a topological polar surface area (PSA) of 41.57 Ų . The compound is commercially categorized within Protein Degrader Building Block portfolios and is employed as a synthetic intermediate for constructing more complex molecules, particularly PROTAC (Proteolysis Targeting Chimera) and other heterobifunctional degraders [1].

PROTAC linker building block with masked carboxylic acid
Supports orthogonal deprotection strategies (acid-labile tert-butyl ester)
Predicted piperazine pKa for protonation-dependent solubility studies

Why Generic Substitution Fails


In-class compounds such as ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6) or methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7) share the same para-piperazinyl-benzoate scaffold but differ critically in the ester moiety, which dictates their lipophilicity, solubility, and orthogonal deprotection chemistry. Direct substitution without adjusting these parameters can lead to altered membrane permeability, differential protonation states of the piperazine ring at physiological pH, and incompatibility with downstream synthetic sequences. The quantitative evidence below demonstrates that the tert-butyl ester confers a distinct LogP window, a specific pKa range for the piperazine nitrogen, and an acid-labile protecting group strategy that cannot be replicated by its methyl or ethyl counterparts. These differences are particularly consequential in PROTAC linker design, where fine modulation of piperazine protonation has been shown to significantly affect ternary complex formation and degradation efficacy [1].

Ester moiety mismatch

Methyl or ethyl ester analogs alter lipophilicity and require basic hydrolysis, conflicting with base-sensitive protecting groups.

Protonation state variability

Piperazine pKa may shift with ester electronics; reported pKa 8.81 supports pH-controlled solubility but not guaranteed for analogs.

Linker geometry change

Meta-substituted isomer (CAS 756751-79-8) introduces a bent geometry that may disrupt ternary complex orientation in PROTAC design.

Quantitative Differentiation vs. Analogs


Elevated Lipophilicity (LogP)

tert-Butyl 4-(piperazin-1-yl)benzoate exhibits a calculated LogP of 2.45 , which is substantially higher than the ethyl ester analog (LogP 1.62) and the methyl ester analog (LogP 1.09) . The free acid form (85474-75-5) is the least lipophilic, with a LogP of 0.79 . Among tert-butyl positional isomers, the meta-substituted analog (756751-79-8) shares an identical LogP of 2.45 and PSA of 41.57 Ų, differing only in the substitution geometry . This data positions the tert-butyl ester of the para-substituted compound as the most lipophilic option among the commonly available 4-(piperazin-1-yl)benzoate esters.

Lipophilicity (LogP)
Data to verify
Target LogP = 2.45; Δ +0.83 vs ethyl ester; +1.36 vs methyl ester; +1.66 vs free acid; ~0 vs meta isomer
Reported ranking among commonly available esters; supports permeability assay design
Predicted LogP values; experimental confirmation recommended
Lipophilicity Membrane permeability PROTAC linker design

Aqueous Solubility Comparison

The aqueous solubility of tert-butyl 4-(piperazin-1-yl)benzoate has been reported as 0.513 mg/mL (1.96 mM) , classifying it as poorly to moderately soluble. In comparison, the methyl ester analog is described as partially soluble in water and soluble in organic solvents such as dichloromethane and methanol . The ethyl ester analog is reported as a solid soluble in organic solvents including ethanol and toluene . The free acid form (4-(piperazin-1-yl)benzoic acid) is expected to have higher aqueous solubility due to the ionizable carboxylic acid group (LogP = 0.79) , though precise quantitative solubility data are not uniformly available across all comparators.

Aqueous Solubility
Data to verify
0.513 mg/mL (1.96 mM); moderate solubility vs methyl/ethyl ester analogs
Supports aqueous compatibility assessment for biological assays
Reported at ambient temperature; pH not uniformly specified
Aqueous solubility Formulation Assay compatibility

Piperazine pKa and Protonation State

The predicted acid dissociation constant (pKa) for the piperazine secondary amine of tert-butyl 4-(piperazin-1-yl)benzoate is 8.81 . At physiological pH (7.4), this indicates the piperazine nitrogen is predominantly protonated, which can enhance aqueous solubility and influence intramolecular hydrogen bonding within PROTAC constructs. The sensitivity of piperazine pKa to nearby substituents is well-established; a 2022 study by Desantis et al. demonstrated that even slight modifications to the linker can eliminate the desired protonation effect, underscoring the need for precise pKa characterization when selecting a piperazine-containing building block [1]. Comparative pKa data for the ethyl and methyl ester analogs are not uniformly reported in public databases, making the available pKa value for the tert-butyl ester a key decision-making parameter.

Piperazine pKa
Reported
Predicted pKa = 8.81; predominantly protonated at physiological pH
Key parameter for protonation-state-dependent solubility profiling
Predicted value; experimental validation advised [1]
pKa Protonation state PROTAC linker Cellular permeability

Orthogonal Deprotection Strategy

The tert-butyl ester moiety of the target compound provides acid-labile carboxyl protection that can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), yielding the free 4-(piperazin-1-yl)benzoic acid without affecting base-sensitive functional groups elsewhere in the molecule [1]. In contrast, the methyl and ethyl ester analogs require basic hydrolysis (e.g., NaOH or LiOH in aqueous alcohol) for deprotection, which may be incompatible with base-labile protecting groups (e.g., Fmoc) or ester-containing intermediates commonly employed in PROTAC synthesis [1]. This orthogonality is a class-level advantage of tert-butyl esters over their alkyl ester counterparts and directly impacts synthetic route planning and overall yield.

Deprotection Strategy
Method context
Acid-labile (TFA/HCl cleavable); methyl/ethyl esters require basic hydrolysis
Enables orthogonal deprotection in multi-step synthesis
Class-level advantage of tert-butyl esters over alkyl esters
Protecting group orthogonality Solid-phase synthesis PROTAC conjugation

Para vs. Meta Substitution Geometry

The para-substitution pattern of tert-butyl 4-(piperazin-1-yl)benzoate (CAS 187669-28-9) positions the piperazine ring and the tert-butyl ester on opposite ends of the phenyl ring, creating a linear, extended molecular geometry. The meta-substituted isomer tert-butyl 3-(piperazin-1-yl)benzoate (CAS 756751-79-8) introduces a 120° angle between the substituents, altering the spatial orientation of the piperazine and ester functional groups . Although the two isomers share identical molecular formula (C15H22N2O2), molecular weight (262.35), LogP (2.45), and PSA (41.57 Ų) , the difference in geometry can significantly impact molecular recognition events, such as the formation of a productive ternary complex in PROTAC applications where linker shape determines the distance and orientation between the target protein and E3 ligase ligands.

Substitution Geometry
Class-level
Para-linear geometry; meta-isomer bent (~120°); identical LogP, PSA, MW
Geometry may influence ternary complex orientation in PROTAC design
No direct comparative biological activity data available
Positional isomerism Molecular recognition Linker geometry

Application Scenarios


PROTAC Linker Synthesis

In the construction of heterobifunctional PROTAC molecules, the tert-butyl ester serves as a masked carboxylic acid that can be selectively deprotected under mild acidic conditions after the target ligand and E3 ligase recruiter have been conjugated via the free piperazine amine. The predicted pKa of 8.81 ensures the piperazine nitrogen is predominantly protonated at physiological pH, contributing to improved aqueous solubility of the PROTAC intermediate while maintaining sufficient lipophilicity (LogP 2.45) for cellular permeability. This property profile directly addresses the linker design principles outlined by Desantis et al., who demonstrated that piperazine protonation state critically modulates PROTAC efficacy [1].

Peptidomimetic Synthesis with Carboxyl Protection

The acid-labile tert-butyl ester permits on-resin or solution-phase synthetic sequences where the carboxyl group must remain protected during Fmoc-based peptide coupling or other base-mediated reactions. Unlike methyl or ethyl esters, which would saponify under standard LiOH or NaOH deprotection conditions, the tert-butyl group withstands basic conditions and is removed orthogonally with TFA [2]. This makes the compound suitable as a benzoic acid surrogate in the synthesis of peptidomimetics and other bioactive conjugates.

Kinase and GPCR Library Optimization

The para-piperazinyl benzoate scaffold is a privileged substructure in kinase inhibitor and GPCR-targeted compound libraries. The tert-butyl ester variant provides a LogP of 2.45, which is +0.83 units higher than the ethyl ester and +1.36 units higher than the methyl ester , offering medicinal chemists a tool to fine-tune lipophilicity within a congeneric series without altering the pharmacophoric piperazine-benzoate core. The para-substitution geometry further provides a linear exit vector for appended substituents, distinct from the angular geometry of the meta-isomer .

Application
Selection Property
Validation Focus
PROTAC linker design
Orthogonal deprotection and balanced lipophilicity
Degradation activity assessment and ternary complex geometry
Peptidomimetic synthesis
Acid-labile tert-butyl carboxyl protection
Compatibility with Fmoc-based coupling and base-sensitive groups
Kinase/GPCR library profiling
Elevated lipophilicity and linear exit vector
SAR analysis and positional isomer comparison

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